3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUXAAJIQKXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with 6-methyl-2-morpholinopyrimidin-4-ol as the core structure. The following steps outline a general synthetic route:
Activation of the Core Structure: : The hydroxyl group of 6-methyl-2-morpholinopyrimidin-4-ol is activated using a suitable reagent such as thionyl chloride to form the corresponding chloro derivative.
Nucleophilic Substitution: : The activated core structure is then reacted with 3-chlorobenzamide in the presence of a base such as triethylamine to introduce the benzamide moiety.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. Process optimization, including the use of catalysts and control of reaction conditions, is crucial to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups and properties.
Scientific Research Applications
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Medicine: : The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new pharmaceuticals.
Biology: : It can be used as a tool in biological studies to understand enzyme mechanisms and pathways.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Industry: : It has applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Key Compounds:
3-Chloro-N-(3-chlorophenyl)benzamide (): Structure: Simplest analog with dual chloro substituents on the benzamide and aniline moieties. Properties: Molecular weight = 266.11 g/mol; crystallizes in monoclinic P21 space group with a distorted planar geometry . Comparison: The absence of a morpholinopyrimidine group reduces steric hindrance and polarity compared to the target compound.
4-Chloro-N-((3-Fluorobenzyl)(Methyl)carbamothionyl)benzamide (L1) (): Structure: Incorporates a carbamothionyl group and fluorinated benzyl substituent. Applications: Demonstrated catalytic activity in Suzuki coupling reactions, achieving moderate conversion rates (GC-MS data) . Comparison: The carbamothionyl group enhances metal-binding capacity, whereas the target compound’s morpholinopyrimidine may favor hydrogen bonding or π-π stacking.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Hydroxybenzamide with methoxyphenethylamine. Properties: Melting point = 96°C; characterized by distinct ¹H/¹³C-NMR shifts (Tables 1–2 in ). Comparison: The hydroxy group increases acidity and solubility in polar solvents, contrasting with the lipophilic morpholinopyrimidine in the target compound.
Coordination Chemistry and Metal Complexes
Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)benzamide ():
- Structure : Forms a distorted square planar geometry with Ni(II) coordinated via sulfur and oxygen atoms.
- Crystal Data: Monoclinic P2₁/c, Z = 4, density = 1.471 g/cm³ .
- Comparison: The target compound’s morpholinopyrimidine group lacks thioamide functionality, limiting its utility in forming stable metal complexes compared to carbamothioyl derivatives.
Physicochemical Properties
*Calculated based on inferred formula C₁₇H₁₈ClN₄O₂.
Biological Activity
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific chemical structure, which includes a chloro-substituted benzamide moiety linked to a morpholinopyrimidine derivative. Its molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological properties.
Research indicates that this compound functions primarily as a kinase inhibitor , potentially targeting specific pathways involved in cell proliferation and survival. The inhibition of kinases can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
Studies have shown that this compound exhibits promising anticancer activity. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | 3.2 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of kinase activity |
Inhibition of Kinases
The compound has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell division and the maintenance of centrosome integrity. Inhibition of PLK4 leads to centrosome loss and subsequent cell cycle arrest in cancer cells with intact p53 pathways, highlighting its potential as a therapeutic agent in cancers characterized by aberrant PLK4 activity .
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of 5 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
- Breast Cancer Models : In MCF7 breast cancer models, the compound demonstrated an IC value of 3.2 µM, effectively causing cell cycle arrest at the G1 phase. This finding suggests that it may be beneficial for treating hormone receptor-positive breast cancers.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : React 6-methylpyrimidin-4-amine with morpholine under nucleophilic substitution conditions to introduce the morpholine moiety.
Chlorination : Introduce the chloro substituent at the 3-position of the benzamide using chlorinating agents (e.g., SOCl₂ or PCl₅).
Coupling : Link the chlorobenzoyl chloride derivative to the pyrimidine-methyl intermediate via amide bond formation in the presence of a base (e.g., triethylamine) .
- Key Data : Reaction yields for similar compounds range from 60–85%, with purity confirmed by HPLC (>98%) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-Ray Crystallography : Resolves bond lengths, angles, and crystal packing. For analogous compounds, Cl···Cl distances range from 3.8–4.0 Å, and dihedral angles between aromatic rings are ~8–15° .
- NMR/FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹; morpholine ring protons at δ 3.6–4.0 ppm in ¹H NMR) .
- Example : A related nickel complex showed distorted square planar geometry via crystallography (Space group: P2₁/c, a = 14.601 Å, V = 2700.7 ų) .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its physicochemical properties?
- Key Interactions :
- C-H···O Hydrogen Bonds : Stabilize molecular chains (e.g., C10-H10···O1 in analogs with d = 2.5 Å) .
- Halogen Interactions : Cl···Cl contacts (>3.9 Å) and π-π stacking (3.5–4.0 Å) influence solubility and melting points .
- Impact : Stronger intermolecular forces correlate with higher thermal stability (e.g., analogs melt at 399 K) .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Approach :
Control Experiments : Verify assay conditions (e.g., pH, solvent effects). For example, DMSO concentration >1% may denature proteins, skewing enzyme inhibition results .
Structural Analysis : Compare polymorphs (e.g., Forms IA vs. IB in analogs) using PXRD to rule out crystal form-dependent bioactivity .
Computational Modeling : Use DFT to predict binding modes to targets (e.g., Factor Xa enzymes) and validate with mutagenesis studies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methods :
- Prodrug Design : Introduce pivaloyl or benzyloxy groups to enhance lipophilicity (logP optimization from ~2.5 to >3.0) .
- Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility (e.g., 50 μM → 200 μM in PBS) .
- Validation : Pharmacokinetic profiling in primates for analogs shows increased t₁/₂ from 2 h to 6 h post-formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
